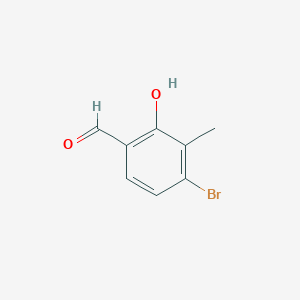

4-Bromo-2-hydroxy-3-methylbenzaldehyde

描述

属性

IUPAC Name |

4-bromo-2-hydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-7(9)3-2-6(4-10)8(5)11/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWIABCPLBYYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Bromo-2-hydroxy-3-methylbenzaldehyde molecular weight

An In-depth Technical Guide to 4-Bromo-2-hydroxy-3-methylbenzaldehyde for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-hydroxy-3-methylbenzaldehyde (CAS No. 52045-24-6), a key aromatic aldehyde intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental physicochemical properties, outlines detailed protocols for its synthesis and analytical characterization, explores its chemical reactivity and applications as a scaffold in modern synthetic chemistry, and provides essential safety and handling information. The core objective is to furnish scientists with not only procedural knowledge but also the underlying chemical principles that govern its use, thereby enabling its effective application in the design and synthesis of novel compounds.

Core Molecular Profile & Physicochemical Properties

4-Bromo-2-hydroxy-3-methylbenzaldehyde is a substituted aromatic aldehyde whose utility in organic synthesis is derived from its trifunctional nature. The molecule incorporates a reactive aldehyde group, a nucleophilic phenolic hydroxyl group, and a bromine atom positioned for various cross-coupling reactions. This unique arrangement of functional groups on a stable benzene core makes it a valuable building block for creating more complex molecular architectures.

The fundamental identity of this compound is established by its precise molecular weight and other key physical properties. The molecular weight of 4-Bromo-2-hydroxy-3-methylbenzaldehyde is 215.05 g/mol .[1]

Table 1: Physicochemical Properties of 4-Bromo-2-hydroxy-3-methylbenzaldehyde

| Property | Value | Source |

| Molecular Weight | 215.05 g/mol | [1] |

| Molecular Formula | C₈H₇BrO₂ | Deduced from Structure |

| CAS Number | 52045-24-6 | [1] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 130 - 135 °C | [3] |

| Purity | ≥ 98% (Typically by HPLC) | [2] |

Synthesis and Purification Strategies

The synthesis of substituted salicylaldehydes like 4-Bromo-2-hydroxy-3-methylbenzaldehyde often involves electrophilic aromatic substitution on a corresponding phenol. A common and effective method is the Duff reaction or a related formylation, where a formyl group (-CHO) is introduced onto the aromatic ring. The causality behind this strategy lies in the ortho- and para-directing nature of the hydroxyl and methyl activating groups, which guide the incoming electrophile. The bromine is typically introduced via electrophilic bromination.

Proposed Synthetic Protocol: Ortho-Formylation of 2-Bromo-6-methylphenol

This protocol employs a magnesium chloride-triethylamine complex to direct the formylation to the position para to the hydroxyl group, a well-established method for achieving regioselectivity in phenol formylation.[4]

Step-by-Step Methodology:

-

Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. The system must be purged with an inert gas (e.g., Argon or Nitrogen) to ensure anhydrous conditions, which are critical for preventing the deactivation of the reagents.

-

Reagent Charging: To the flask, add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) as the solvent, followed by the dropwise addition of triethylamine (2.0 eq). Stir the resulting slurry for 15 minutes. The triethylamine acts as a non-nucleophilic base to deprotonate the phenol and facilitate the formation of the reactive complex.

-

Phenol Addition: Add 2-bromo-6-methylphenol (1.0 eq) dropwise to the mixture. The reaction mixture will typically change color upon addition.

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 65-70 °C) for 4-6 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up and Extraction: Cool the reaction to room temperature. Quench the reaction by slowly adding 1 N HCl. This step protonates the phenoxide and dissolves magnesium salts. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers successively with water and brine to remove residual acid and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is best purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water to yield the pure 4-Bromo-2-hydroxy-3-methylbenzaldehyde.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of 4-Bromo-2-hydroxy-3-methylbenzaldehyde.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a cornerstone of scientific integrity. A multi-technique approach is required for the unambiguous characterization of 4-Bromo-2-hydroxy-3-methylbenzaldehyde.

Table 2: Comparison of Key Analytical Techniques

| Technique | Principle | Primary Use | Insights Provided |

| HPLC | Differential partitioning between mobile and stationary phases. | Purity assessment and quantification. | Provides high-resolution separation from impurities and starting materials. A validated RP-HPLC method is the standard for purity determination (>98%).[2] |

| GC-MS | Separation of volatile compounds followed by mass-to-charge ratio detection. | Identification and impurity profiling. | Confirms the molecular weight (via Mass Spec) and identifies volatile impurities. The mass spectrum will show a characteristic isotopic pattern for bromine.[5] |

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structural elucidation. | ¹H NMR will show distinct peaks for the aldehyde proton (~9.8 ppm), aromatic protons, hydroxyl proton, and methyl protons. ¹³C NMR confirms the number and type of carbon atoms. |

| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional group identification. | Confirms the presence of key functional groups: a broad O-H stretch (~3200 cm⁻¹), a sharp C=O stretch (~1650 cm⁻¹), and C-H stretches. |

Validated Analytical Approach

A self-validating system for characterization ensures that the data from one technique corroborates another.

Caption: Logical workflow for the analytical validation of the final compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of 4-Bromo-2-hydroxy-3-methylbenzaldehyde lies in the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications, making it an excellent scaffold for building molecular diversity in drug discovery programs.

-

Aldehyde Group: Readily participates in reactions like reductive amination to form substituted benzylamines, Wittig reactions to form alkenes, and the formation of Schiff bases with primary amines.[6]

-

Hydroxyl Group: Can be alkylated to form ethers or acylated to form esters, which are common strategies for modifying a compound's lipophilicity and metabolic stability.

-

Bromo Group: Serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, alkyl, or amino groups.

Its structural motifs are present in compounds with a range of biological activities, and it serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][7][8] While direct biological data is limited, related brominated hydroxybenzaldehydes have demonstrated potential in areas like antioxidant pathways and anticancer research.[6][9]

Derivatization Pathways

Caption: Key reactive sites and potential derivatization pathways for drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, 4-Bromo-2-hydroxy-3-methylbenzaldehyde must be handled with appropriate precautions. The primary hazards are related to irritation.[3]

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][10]

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[3]

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice.[10]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[3][11]

Conclusion

4-Bromo-2-hydroxy-3-methylbenzaldehyde is a synthetically valuable building block with a molecular weight of 215.05 g/mol .[1] Its utility is defined by the presence of three distinct and orthogonally reactive functional groups, which provide medicinal chemists with a versatile platform for generating molecular complexity. A thorough understanding of its synthesis, analytical characterization, and chemical reactivity is essential for leveraging its full potential in research and development. Adherence to strict safety protocols is mandatory for its handling and storage. This guide serves as a foundational resource for scientists aiming to incorporate this powerful intermediate into their synthetic programs.

References

-

Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methylbenzaldehyde. Retrieved from [Link]

- Google Patents. (2023). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-bromo-benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-methylbenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-methoxybenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Kumar, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. Retrieved from [Link]

-

ResearchGate. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

-

MDPI. (2019). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs. Retrieved from [Link]

Sources

- 1. 4-bromo-2-hydroxy-3-methylbenzaldehyde - [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

Technical Whitepaper: 4-Bromo-2-hydroxy-3-methylbenzaldehyde (CAS 52045-24-6) – Mechanistic Synthesis, Characterization, and Downstream Applications

Executive Summary & Core Identity

In modern drug discovery and advanced materials science, highly functionalized aromatic building blocks are critical for accelerating hit-to-lead optimization. 4-Bromo-2-hydroxy-3-methylbenzaldehyde (CAS: 52045-24-6) [1] stands out as a highly versatile, trifunctional intermediate. Featuring an electrophilic aldehyde, a nucleophilic/hydrogen-bonding hydroxyl group, and a cross-coupling-ready aryl bromide[2], this compound serves as a central hub for generating complex biaryls, Schiff base ligands, and heterocyclic scaffolds.

From an application scientist's perspective, mastering the synthesis and reactivity of this specific isomer requires navigating the competing electronic directing effects of its substituents[3]. This guide provides a field-proven, self-validating framework for its synthesis, characterization, and application.

Physicochemical Profiling

To facilitate experimental design, the core quantitative data and structural identifiers for 4-Bromo-2-hydroxy-3-methylbenzaldehyde are summarized below.

| Property | Value |

| IUPAC Name | 4-Bromo-2-hydroxy-3-methylbenzaldehyde |

| CAS Number | 1[1] |

| Molecular Formula | C₈H₇BrO₂[2] |

| Molecular Weight | 215.04 g/mol [1] |

| SMILES | CC1=C(C=CC(=C1O)C=O)Br[2] |

| InChIKey | GAWIABCPLBYYMX-UHFFFAOYSA-N[2] |

| Structural Features | Trifunctional (Aryl Bromide, Phenol, Aldehyde) |

Mechanistic Synthesis & Workflow

The Synthetic Dilemma: Overcoming Directing Group Conflicts

A common pitfall in synthesizing brominated salicylaldehydes is relying on direct electrophilic aromatic substitution (EAS). If one attempts to directly brominate 3-methylsalicylaldehyde, the strongly activating, ortho/para-directing hydroxyl group dictates the regiochemistry[3]. Because the ortho positions are sterically hindered or occupied, bromination overwhelmingly occurs at the para position (C5), yielding the off-target 5-bromo isomer.

To selectively access the 4-bromo isomer, we must employ a reverse-logic approach: begin with the bromine already established at the correct relative position (3-bromo-2-methylphenol) and introduce the aldehyde via a highly regioselective Magnesium-Mediated Ortho-Formylation .

Synthetic logic: Ortho-formylation vs. direct bromination for target synthesis.

Step-by-Step Methodology: Magnesium-Mediated Ortho-Formylation

This protocol is engineered to be a self-validating system, ensuring strict regiocontrol.

-

Metalation & Pre-organization: In an oven-dried, argon-flushed flask, dissolve 3-bromo-2-methylphenol (1.0 eq) in anhydrous acetonitrile (0.5 M). Add anhydrous magnesium chloride (MgCl₂, 1.5 eq) and triethylamine (Et₃N, 3.75 eq). Stir at 25°C for 30 minutes.

-

Causality: The MgCl₂ and Et₃N generate a magnesium phenoxide complex. The Mg²⁺ ion acts as a rigid Lewis acid template, coordinating the phenoxide oxygen and pre-organizing the transition state to strictly enforce ortho-selectivity.

-

-

Formylation: Add paraformaldehyde (CH₂O)ₙ (6.0 eq). Heat the mixture to reflux (80°C) for 6 hours.

-

Causality: Paraformaldehyde depolymerizes in situ. The coordinated magnesium directs the formaldehyde exclusively to the ortho carbon (C6), completely suppressing para-formylation.

-

-

Quenching: Cool to room temperature. Slowly quench with 1M HCl until the aqueous layer reaches pH ~2.

-

Causality: The acidic quench breaks the stable magnesium chelate, protonating the phenoxide to release the free target aldehyde.

-

-

Isolation: Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.

Analytical Characterization & Self-Validation

To trust the protocol, the output must be analytically validated against the predicted structural markers:

-

¹H NMR (CDCl₃): The success of the formylation is confirmed by a distinct aldehyde proton singlet far downfield (~9.8–10.2 ppm). Crucially, the phenolic -OH proton will appear exceptionally downfield (>11.0 ppm) due to strong intramolecular hydrogen bonding with the adjacent aldehyde carbonyl—proving the ortho relationship.

-

LC-MS (ESI-): The presence of the intact aryl bromide is validated by a classic 1:1 isotopic doublet at m/z 213 and 215 ([M-H]⁻), confirming the C₈H₇BrO₂ formula[2].

Reactivity & Downstream Applications

The strategic value of 4-Bromo-2-hydroxy-3-methylbenzaldehyde lies in its orthogonal reactivity. The three functional groups can be addressed independently or synergistically, making it a powerful candidate for2[2].

-

Aldehyde Reactivity: Readily undergoes nucleophilic addition with primary amines to form Schiff bases (imines)[2], which are highly valued as ligands in coordination chemistry.

-

Aryl Bromide Reactivity: The C-Br bond is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), allowing for the rapid assembly of extended biaryl systems without protecting the hydroxyl group.

-

Bifunctional Cyclization: The adjacent hydroxyl and aldehyde groups can undergo condensation with active methylene compounds (Knoevenagel condensation followed by cyclization) to construct bioactive coumarins or benzofurans.

Downstream derivatization pathways leveraging the trifunctional core.

References

Sources

biological activity of 4-Bromo-2-hydroxy-3-methylbenzaldehyde.

Unlocking the Pharmacological Potential of 4-Bromo-2-hydroxy-3-methylbenzaldehyde: A Technical Guide to Reactivity, Synthesis, and Biological Evaluation

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the success of subsequent lead optimization. 4-Bromo-2-hydroxy-3-methylbenzaldehyde (4-BH3MBA, CAS 52045-24-6) is a highly functionalized aromatic scaffold that offers a unique combination of electronic tuning and steric pre-organization[1]. Characterized by an electrophilic aldehyde, a directing hydroxyl group, a sterically demanding methyl group, and a cross-coupling-ready bromine atom, this compound serves as a dual-purpose asset[1]. It functions both as a direct covalent modulator in biochemical assays and as a versatile precursor for synthesizing complex biaryl therapeutics, such as kinase inhibitors and antimicrobial chalcones[2].

This technical guide provides a comprehensive framework for researchers and drug development professionals to leverage 4-BH3MBA. By detailing its physicochemical properties, mechanistic pathways, and self-validating experimental protocols, this whitepaper bridges the gap between raw chemical reactivity and applied biological activity.

Physicochemical Profiling & Structural Rationale

The biological and synthetic utility of 4-BH3MBA is intrinsically linked to its tetra-substituted benzene ring. Each functional group plays a deterministic role in its behavior:

-

C1 Aldehyde (-CHO): Acts as the primary electrophilic warhead. In biological systems, it readily undergoes nucleophilic addition with primary amines (e.g., lysine residues on proteins) to form imines (Schiff bases)[1]. This reversible covalent bonding is a recognized mechanism for enzyme inhibition.

-

C2 Hydroxyl (-OH): Serves a dual purpose. Synthetically, it is a strong ortho/para-directing group that enriches the electron density of the ring[2]. Biologically, it acts as a critical hydrogen bond donor, anchoring the molecule within target binding pockets (e.g., esterase active sites)[2]. Furthermore, it forms an intramolecular hydrogen bond with the adjacent aldehyde, locking the carbonyl oxygen into a planar, reactive conformation.

-

C3 Methyl (-CH₃): Provides localized steric bulk. This methyl group shields the C2-hydroxyl and C4-bromine from rapid off-target metabolic degradation (e.g., glucuronidation) while influencing the trajectory of incoming nucleophiles or metal catalysts.

-

C4 Bromine (-Br): A highly lipophilic halogen that enhances membrane permeability. More importantly, it is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), allowing for the rapid expansion of the molecular framework into biaryl systems[2].

Quantitative Data Summary

To facilitate rational drug design, the core physicochemical properties of 4-BH3MBA are summarized below:

| Property | Value | Structural & Biological Implication |

| Molecular Weight | 215.04 g/mol | Highly ligand-efficient; leaves an ample mass budget for downstream derivatization without violating Lipinski's Rule of 5. |

| LogP (Predicted) | ~2.8 | Optimal lipophilicity for passive membrane permeability in cellular assays. |

| Hydrogen Bond Donors | 1 (-OH) | Facilitates target anchoring and directs electrophilic substitution. |

| Hydrogen Bond Acceptors | 2 (-OH, -CHO) | Enables critical interactions with kinase hinge regions or esterase active sites. |

| Polar Surface Area (PSA) | 37.3 Ų | Excellent profile for intracellular target engagement and potential blood-brain barrier (BBB) penetration. |

Mechanistic Pathways: Covalent Interaction in Biological Systems

Aldehydes are privileged functional groups in targeted covalent inhibitors (TCIs). The biological activity of 4-BH3MBA often manifests through its ability to form transient or stable covalent adducts with nucleophilic amino acids[1]. When introduced to an enzyme with an accessible active-site lysine, the C1 aldehyde undergoes a nucleophilic attack.

This interaction begins with the formation of a tetrahedral hemiaminal intermediate. Driven by the elimination of water (dehydration), this intermediate collapses into a Schiff base (imine). The adjacent C2-hydroxyl group stabilizes this imine through intramolecular hydrogen bonding, significantly increasing the half-life of the covalent complex and thereby enhancing the inhibitory potency of the compound.

Fig 1. Mechanism of covalent enzyme inhibition via Schiff base formation with 4-BH3MBA.

Synthetic Utility in Drug Discovery

Beyond direct biological testing, 4-BH3MBA is a foundational reactant for synthesizing complex therapeutics[3]. The C4-bromine atom is a reactive handle for carbon-carbon bond formation. By employing palladium-catalyzed cross-coupling, researchers can append diverse aryl or heteroaryl rings to the core scaffold, generating biaryl precursors commonly found in kinase inhibitors[2]. Following the coupling, the intact C1 aldehyde can be condensed with hydrazines or amines to form active pharmacophores.

Fig 2. Workflow for synthesizing biaryl kinase inhibitors using 4-BH3MBA as a core scaffold.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot and adapt the workflows.

Protocol A: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

Objective: To synthesize a functionalized biaryl intermediate by coupling 4-BH3MBA with an aryl boronic acid.

Causality & Rationale: The C4-bromine in 4-BH3MBA is sterically hindered by the adjacent C3-methyl group. Standard catalysts like Pd(PPh3)4 often suffer from sluggish oxidative addition in such congested environments. Therefore, we utilize Pd(dppf)Cl2 . The bidentate dppf ligand possesses a large bite angle, which forces the palladium center into a highly reactive, distorted geometry, significantly accelerating oxidative addition into the sterically hindered C-Br bond.

Step-by-Step Workflow:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1.0 equivalent of 4-BH3MBA (CAS 52045-24-6) and 1.2 equivalents of the desired aryl boronic acid.

-

Catalyst & Base Addition: Add 0.05 equivalents (5 mol%) of Pd(dppf)Cl2 and 3.0 equivalents of anhydrous potassium carbonate ( K2CO3 ). Note: The base is critical for forming the reactive boronate complex required for transmetalation.

-

Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v). The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

-

Reaction: Heat the mixture to 90°C and stir for 12 hours. Monitor the consumption of 4-BH3MBA via TLC (Hexanes/Ethyl Acetate 3:1).

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4 , concentrate in vacuo, and purify via flash column chromatography to isolate the biaryl intermediate.

Protocol B: In Vitro Esterase Inhibition Assay

Objective: To evaluate the direct biological activity of 4-BH3MBA as a covalent esterase inhibitor.

Causality & Rationale: Halogenated benzaldehydes are known to inhibit esterases by forming hemiacetals/hemiaminals with active-site serine or lysine residues[2]. To quantify this, we employ p-nitrophenyl butyrate (pNPB) as a surrogate substrate. Esterases cleave pNPB to release p-nitrophenolate, a yellow chromophore that absorbs strongly at 405 nm. Pre-incubating the enzyme with 4-BH3MBA allows the covalent equilibrium to establish. A reduction in the rate of absorbance change ( ΔA405/min ) directly correlates to the inhibitory potency.

Step-by-Step Workflow:

-

Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% Triton X-100 to prevent non-specific aggregation of the highly lipophilic 4-BH3MBA.

-

Compound Dilution: Prepare a serial dilution of 4-BH3MBA in DMSO (ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to maintain enzyme viability.

-

Pre-Incubation: In a 96-well microplate, mix 10 µL of the inhibitor solution with 80 µL of the target esterase solution (e.g., 0.5 U/mL in buffer). Incubate at 37°C for 30 minutes to allow Schiff base formation to reach equilibrium.

-

Reaction Initiation: Add 10 µL of 10 mM pNPB substrate (dissolved in acetonitrile) to each well to initiate the reaction.

-

Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 405 nm continuously for 10 minutes at 37°C.

-

Data Analysis: Calculate the initial velocity ( V0 ) for each well. Plot the fractional activity ( Vi/V0 ) against the log concentration of 4-BH3MBA to determine the IC50 value using non-linear regression.

Conclusion

4-Bromo-2-hydroxy-3-methylbenzaldehyde is far more than a simple chemical reagent; it is a highly tunable pharmacophore building block. By understanding the specific electronic and steric contributions of its aldehyde, hydroxyl, methyl, and bromine substituents, researchers can rationally deploy this compound in both direct biological assays and complex synthetic pathways[1][2]. Whether utilized as a covalent warhead for enzyme inhibition or as a cross-coupling scaffold for kinase inhibitor development, 4-BH3MBA remains an indispensable tool in the modern medicinal chemist's arsenal.

References

- Buy 4-Bromo-2-hydroxy-3-methylbenzaldehyde | 52045-24-6 - Smolecule Source: Smolecule URL

- 2-Bromo-3-methylbenzaldehyde | 109179-31-9 | Benchchem Source: Benchchem URL

- 4-bromo-2-hydroxy-3-methylbenzaldehyde - Sigma-Aldrich Source: Sigma-Aldrich URL

Sources

The Strategic Utility of 4-Bromo-2-hydroxy-3-methylbenzaldehyde in Modern Drug Discovery: A Technical Blueprint

Executive Summary

In the evolving landscape of Fragment-Based Drug Discovery (FBDD) and rational drug design, polyfunctional small molecules serve as the architectural foundation for novel therapeutics. 4-Bromo-2-hydroxy-3-methylbenzaldehyde (CAS: 52045-24-6) is a highly privileged, multi-handle scaffold. As an application scientist overseeing library synthesis, I frequently leverage this molecule due to its orthogonal reactivity: an electrophilic aldehyde, a nucleophilic/chelating hydroxyl group, and a cross-coupling-ready bromine atom.

This whitepaper provides an in-depth technical analysis of its structural logic, validated synthetic protocols, and divergent applications in medicinal chemistry.

Structural Anatomy & Physicochemical Profiling

The strategic value of 4-Bromo-2-hydroxy-3-methylbenzaldehyde lies in its strict adherence to the "Rule of Three" (Ro3) for fragment libraries, ensuring optimal ligand efficiency and favorable pharmacokinetic starting points. The proximity of the hydroxyl and aldehyde groups enables the formation of stable intramolecular hydrogen bonds, which reduces the desolvation penalty upon target binding.

Quantitative Data Summary

| Property | Value | Pharmacokinetic / Synthetic Relevance |

| CAS Number | 52045-24-6 | Unique identifier for commercial sourcing and library tracking. |

| Molecular Weight | 215.04 g/mol | Ideal for FBDD (MW < 300); allows significant mass addition during hit-to-lead optimization. |

| Molecular Formula | C8H7BrO2 | High heavy-atom count relative to its compact size. |

| Hydrogen Bond Donors | 1 (Hydroxyl) | Facilitates target engagement (e.g., kinase hinge region binding). |

| Hydrogen Bond Acceptors | 2 (Hydroxyl, Aldehyde) | Enhances aqueous solubility and receptor dipole interactions. |

| Rotatable Bonds | 1 | High structural rigidity, minimizing the entropic penalty upon target binding. |

| cLogP (Estimated) | ~2.5 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping. |

Synthesis & Validation of the Scaffold

While commercially available, the de novo synthesis of this scaffold from 3-bromo-2-methylphenol via MgCl₂-mediated ortho-formylation is a masterclass in regiocontrol.

The Causality of Regioselectivity: The hydroxyl group of the phenol strongly activates the ortho and para positions. However, the use of a magnesium phenoxide intermediate exclusively directs the incoming formaldehyde to the ortho position. Because the ortho-position at C2 is sterically blocked by the methyl group, formylation is forced entirely to the C6 position. Upon renumbering the resulting molecule with the aldehyde as the principal functional group (C1), we obtain 4-Bromo-2-hydroxy-3-methylbenzaldehyde . This absolute regiocontrol eliminates the need for complex chromatographic separations.

Fig 1: Mechanistic workflow for the regioselective ortho-formylation of 3-bromo-2-methylphenol.

Self-Validating Protocol: MgCl₂-Mediated ortho-Formylation

Note: The use of strictly anhydrous MgCl₂ beads is critical. Powdered MgCl₂ dried over P₂O₅ often retains moisture, which hydrolyzes the active complex and aborts the reaction .

-

Preparation of Anhydrous Environment: Flame-dry a two-neck flask under Argon. Add 3-bromo-2-methylphenol (1.0 eq) and anhydrous MgCl₂ beads (1.5 eq).

-

Self-Validation: The beads should remain free-flowing. Any clumping indicates moisture contamination, requiring a restart.

-

-

Formation of Magnesium Phenoxide: Suspend the mixture in anhydrous Acetonitrile (MeCN). Slowly add dry Triethylamine (Et₃N, 3.75 eq) via syringe.

-

Self-Validation: The mixture will transition from a colorless/cloudy suspension to a distinct yellow/orange slurry. This visual shift confirms successful deprotonation and metal coordination.

-

-

Formylation: Add dry paraformaldehyde (6.75 eq) in one portion. Heat the reaction to a gentle reflux (80°C).

-

Self-Validation: As the paraformaldehyde slowly depolymerizes into reactive anhydrous formaldehyde, the thick slurry will gradually become more homogeneous. TLC monitoring (Hexanes/EtOAc) will reveal the consumption of the phenol and the appearance of a lower-Rf, highly UV-active spot.

-

-

Quenching and Hydrolysis: Cool to room temperature and slowly add 5% aqueous HCl until acidic (pH ~2).

-

Self-Validation: The addition of acid causes the immediate dissolution of the magnesium salts, leaving a clear biphasic system (if extracted with EtOAc), validating the cleavage of the metal-ligand bond.

-

Advanced Derivatization Strategies in Drug Discovery

The true power of 4-Bromo-2-hydroxy-3-methylbenzaldehyde lies in its capacity for divergent synthesis. By selectively addressing its three functional handles, medicinal chemists can rapidly generate diverse libraries for Structure-Activity Relationship (SAR) studies .

Fig 2: Divergent derivatization pathways of 4-Bromo-2-hydroxy-3-methylbenzaldehyde.

Pathway A: Heterocycle Construction (Coumarins)

The proximity of the -OH and -CHO groups makes this scaffold a perfect precursor for coumarins via Knoevenagel condensation.

-

Causality: The aldehyde acts as the primary electrophile for the active methylene compound (e.g., diethyl malonate). Once the alkene is formed, the ortho-hydroxyl acts as an intramolecular nucleophile, attacking the ester carbonyl to close the lactone ring, yielding a halogenated coumarin—a privileged scaffold for anticoagulant and anticancer agents .

Pathway B: Palladium-Catalyzed Cross-Couplings

The C4-Bromine is primed for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Causality: The electron-withdrawing nature of the aldehyde para to the bromine activates the C-Br bond toward oxidative addition by Pd(0). This allows for the introduction of diverse aryl, heteroaryl, or amine groups to probe the hydrophobic pockets of target proteins, such as kinase ATP-binding sites .

Self-Validating Protocol: Suzuki-Miyaura Coupling at C4

-

Degassing: Suspend the benzaldehyde core (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O. Purge with Argon for 15 minutes.

-

Self-Validation: Continuous bubbling ensures the removal of dissolved oxygen, which is strictly required to prevent the premature oxidation and deactivation of the Pd(0) active species.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). The bidentate dppf ligand is chosen specifically to overcome the steric hindrance imposed by the adjacent C3-methyl group.

-

Self-Validation: The reaction mixture will initially exhibit the characteristic red/orange hue of the Pd(II) pre-catalyst.

-

-

Reflux & Completion: Heat to 90°C under Argon.

-

Self-Validation: A shift from red/orange to a dark, opaque suspension (often with visible palladium black precipitation) after 4-6 hours is a reliable physical indicator of catalyst exhaustion and reaction completion.

-

Conclusion

4-Bromo-2-hydroxy-3-methylbenzaldehyde is far more than a simple aromatic building block; it is a highly programmable fragment. By understanding the electronic and steric causality of its substituents, medicinal chemists can exploit its orthogonal reactivity to rapidly generate complex, target-specific libraries. Whether utilized in metallo-drug Schiff base formation, heterocycle synthesis, or cross-coupling SAR campaigns, this scaffold remains a cornerstone of rational drug design.

References

Mechanistic Reactivity and Synthetic Utility of the Aldehyde Group in 4-Bromo-2-hydroxy-3-methylbenzaldehyde

Target Audience: Research Chemists, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In advanced organic synthesis and medicinal chemistry, highly functionalized aromatic aldehydes serve as critical scaffolds for drug discovery and materials science. 4-Bromo-2-hydroxy-3-methylbenzaldehyde (4-Br-2-OH-3-Me-PhCHO) is a poly-substituted building block characterized by a unique interplay of steric and electronic effects. This whitepaper deconstructs the specific reactivity of its C1 aldehyde group, driven by Resonance-Assisted Hydrogen Bonding (RAHB), steric compression, and halogen-induced inductive effects. By understanding the causality behind its reactivity, researchers can predictably deploy this molecule in complex synthetic workflows, such as the generation of biologically active Schiff bases and heterocycles.

Structural Topology and Electronic Microenvironment

The reactivity of the aldehyde group in 4-Br-2-OH-3-Me-PhCHO cannot be evaluated in isolation; it is entirely dictated by its surrounding substituents. The molecule features an aldehyde at C1, a hydroxyl group at C2 (ortho), a methyl group at C3 (meta), and a bromine atom at C4 (para) [1].

The Causality of Substituent Effects

-

Resonance-Assisted Hydrogen Bonding (RAHB): The ortho-hydroxyl group (C2) forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde. This interaction creates a pseudo-six-membered ring, locking the aldehyde into a planar conformation. While the +M (resonance) effect of the -OH group generally donates electron density into the ring (deactivating the carbonyl carbon toward nucleophiles), the RAHB polarizes the C=O bond, partially restoring electrophilicity [3].

-

Steric Compression by the C3 Methyl: The methyl group at C3 plays a profound, non-obvious role. It introduces steric bulk that physically pushes (compresses) the C2 hydroxyl group toward the C1 aldehyde. This "steric compression" shortens the O···O distance, significantly increasing the hydrogen bond energy and further stabilizing the ground state of the molecule [2].

-

Inductive Withdrawal by the C4 Bromine: Positioned para to the aldehyde, the bromine atom exerts both a +M (resonance donating) and -I (inductive withdrawing) effect. In halogens, the -I effect dominates. This net electron withdrawal pulls electron density away from the aromatic system, subtly increasing the partial positive charge ( δ+ ) on the carbonyl carbon, thereby accelerating nucleophilic attack compared to unhalogenated analogs[1].

Fig 1: Electronic and steric substituent effects on the C1 aldehyde group.

Mechanistic Reactivity of the Aldehyde Moiety

The aldehyde group in this scaffold is primed for nucleophilic addition and condensation reactions . Its most synthetically valuable transformation is the formation of imines (Schiff bases) with primary amines, a fundamental step in synthesizing salen-type ligands and pharmaceutical intermediates.

The Thermodynamics of Imine Condensation

When 4-Br-2-OH-3-Me-PhCHO reacts with a primary amine, the initial nucleophilic attack forms a tetrahedral hemiaminal intermediate. The transition from the hemiaminal to the final imine via dehydration is thermodynamically driven by the re-establishment of a highly stable RAHB network in the product[4].

In the resulting Schiff base, the intramolecular hydrogen bond shifts from the aldehyde oxygen to the newly formed imine nitrogen (O-H···N). Because nitrogen is a better hydrogen bond acceptor than oxygen, the resulting O-H···N bond is significantly stronger than the original O-H···O bond. This thermodynamic sink drives the equilibrium of the condensation reaction heavily toward the product, often requiring less aggressive dehydration conditions (e.g., Dean-Stark traps) than standard benzaldehydes.

Fig 2: Mechanistic trajectory of Schiff base formation stabilized by ortho-OH RAHB.

Self-Validating Experimental Protocol: Schiff Base Synthesis

To ensure scientific integrity, experimental workflows must be self-validating. The following protocol for synthesizing a Schiff base from 4-Br-2-OH-3-Me-PhCHO includes built-in analytical checkpoints to confirm causality and reaction progress.

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 1.0 equivalent of 4-Bromo-2-hydroxy-3-methylbenzaldehyde in absolute ethanol (0.2 M concentration). The choice of absolute ethanol prevents premature hydrolysis of the intermediate and solvates both the polar aldehyde and the hydrophobic aromatic ring.

-

Amine Addition: Add 1.05 equivalents of the desired primary amine dropwise at room temperature. A slight excess ensures complete consumption of the valuable aldehyde building block.

-

Catalysis & Reflux: Add a catalytic amount of glacial acetic acid (1-2 drops per 10 mmol). The acid protonates the carbonyl oxygen, increasing its electrophilicity, which is crucial since the ortho-OH's +M effect slightly dampens it. Reflux the mixture at 78°C for 2-4 hours.

-

In-Process Monitoring (Validation Checkpoint 1): Monitor via TLC (Hexane:Ethyl Acetate, 4:1). The starting aldehyde will appear as a distinct UV-active spot. The product imine will typically have a lower Rf value due to increased polarity and will often exhibit a distinct yellow hue under visible light (due to extended conjugation).

-

Isolation: Cool the reaction mixture to 0°C in an ice bath. The strong RAHB in the product reduces its solubility in cold ethanol, prompting crystallization. Filter the precipitate and wash with ice-cold ethanol.

Fig 3: Self-validating experimental workflow for imine condensation.

Quantitative Data Presentation

To facilitate rapid analysis, the structural effects and analytical validation metrics are summarized below.

Table 1: Substituent Effects on C1 Aldehyde Reactivity

| Substituent | Position | Primary Effect | Secondary Effect | Net Impact on Carbonyl Electrophilicity |

| -OH | C2 (Ortho) | Resonance (+M) | RAHB (H-Bonding) | Decreases electrophilicity, but directs nucleophilic trajectory. |

| -CH3 | C3 (Meta) | Steric Hindrance | Inductive (+I) | Compresses -OH toward C=O, strengthening RAHB. |

| -Br | C4 (Para) | Inductive (-I) | Resonance (+M) | Slightly increases electrophilicity (-I > +M). |

Table 2: Analytical Validation Checkpoints (NMR/IR)

When validating the success of the Schiff base protocol, researchers must look for specific spectroscopic shifts that prove the transformation of the aldehyde group.

| Analytical Method | Starting Material (Aldehyde) | Product (Schiff Base / Imine) | Causality / Rationale |

| 1H-NMR (CDCl3) | ~9.8 ppm (s, 1H, CHO) | ~8.4 - 8.6 ppm (s, 1H, CH=N) | Conversion of carbonyl to imine carbon alters the magnetic shielding. |

| 1H-NMR (CDCl3) | ~11.0 ppm (s, 1H, Ar-OH) | >12.5 ppm (s, 1H, Ar-OH) | The O-H···N bond in the imine is stronger than O-H···O, causing extreme downfield shifting. |

| FT-IR | ~1650 cm⁻¹ (C=O stretch) | ~1615 - 1630 cm⁻¹ (C=N stretch) | Disappearance of the strong carbonyl peak confirms complete condensation. |

References

- Buy 4-Bromo-2-hydroxy-3-methylbenzaldehyde | 52045-24-6 - Smolecule Smolecule Chemical D

- Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes.

- Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s) MDPI Molecules.

- 2-Bromo-3-methylbenzaldehyde | 109179-31-9 | Benchchem Benchchem Analytical D

Application Note: Regioselective Synthesis of 4-Bromo-2-hydroxy-3-methylbenzaldehyde from m-Bromophenol

Executive Summary

The synthesis of highly substituted aromatic building blocks, such as 4-bromo-2-hydroxy-3-methylbenzaldehyde, presents a significant regiochemical challenge. Starting from m-bromophenol (3-bromophenol), the introduction of a methyl group at the sterically congested C2 position and a formyl group at the C6 position requires absolute regiocontrol. Standard electrophilic aromatic substitution (EAS) methods fail due to competing directing effects and steric hindrance.

This protocol details a highly efficient, self-validating four-step synthetic route. By leveraging Directed Ortho Metalation (DoM) to install the methyl group and the Casnati-Skattebøl reaction for exclusive ortho-formylation, this workflow guarantees high regiochemical fidelity, making it ideal for researchers and drug development professionals scaling up complex pharmaceutical intermediates.

Mechanistic Rationale & Strategic Design

To achieve the desired substitution pattern (OH at C1, CH3 at C2, Br at C3, CHO at C6), the synthesis must bypass the inherent reactivity rules of the unprotected phenol.

Why Direct Functionalization Fails

In m-bromophenol, the hydroxyl group strongly activates the ortho and para positions (C2, C4, C6). However, the C2 position is flanked by both the hydroxyl and bromine atoms. Direct electrophilic methylation (e.g., via Friedel-Crafts) or formylation at C2 is sterically prohibited, predominantly yielding C4 or C6 functionalized byproducts.

Overcoming Sterics via Directed Ortho Metalation (DoM)

To force methylation at the C2 position, we utilize Directed Ortho Metalation [1].

-

Protection : The phenol is protected as a methoxymethyl (MOM) ether. The MOM group acts as a powerful Directed Metalation Group (DMG).

-

Lithiation : The bromine atom provides strong inductive electron withdrawal, making the C2 proton the most acidic on the ring. However, using standard alkyl lithiums (like n-BuLi) would trigger a rapid lithium-halogen exchange at the bromine atom, destroying the starting material [4]. To prevent this, we employ Lithium tetramethylpiperidide (LTMP) . LTMP is a highly sterically hindered, non-nucleophilic base that exclusively acts as a Brønsted base, selectively abstracting the C2 proton to form the aryllithium species without attacking the C–Br bond.

-

Alkylation : Quenching with iodomethane (MeI) cleanly installs the methyl group at C2.

Exclusive Ortho-Formylation via the Casnati-Skattebøl Reaction

Following MOM deprotection, the intermediate 3-bromo-2-methylphenol must be formylated. Traditional methods like the Reimer-Tiemann or Duff reactions suffer from poor yields and mixtures of ortho/para isomers. We employ the Casnati-Skattebøl reaction [2], which utilizes anhydrous magnesium chloride (MgCl₂), triethylamine, and paraformaldehyde. The Mg²⁺ ion coordinates with both the phenoxide oxygen and formaldehyde, creating a rigid, six-membered cyclic transition state. This complex exclusively delivers the formyl group to the available ortho position (C6), completely suppressing para-formylation[3].

Synthetic Workflow

Figure 1: Four-step regioselective synthetic workflow from m-bromophenol to the target benzaldehyde.

Step-by-Step Experimental Protocols

Step 1: Methoxymethyl (MOM) Protection

Objective: Mask the phenol and install the Directed Metalation Group (DMG).

-

Setup : Flame-dry a 500 mL round-bottom flask under argon. Charge with m-bromophenol (17.3 g, 100 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 200 mL).

-

Reagent Addition : Add N,N-Diisopropylethylamine (DIPEA) (26.1 mL, 150 mmol, 1.5 eq). Cool the mixture to 0 °C using an ice bath.

-

Protection : Dropwise, add chloromethyl methyl ether (MOM-Cl) (9.1 mL, 120 mmol, 1.2 eq) over 15 minutes. Caution: MOM-Cl is a known carcinogen; handle strictly in a fume hood.

-

Reaction : Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1); the starting material spot (Rf ~0.3) should completely convert to a higher running spot (Rf ~0.7).

-

Workup : Quench with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-bromo-3-(methoxymethoxy)benzene as a pale yellow oil.

Step 2: Regioselective DoM and Methylation

Objective: Deprotonate the C2 position without triggering lithium-halogen exchange, followed by methylation.

-

Base Preparation : In a separate flame-dried flask, dissolve 2,2,6,6-tetramethylpiperidine (TMP) (18.6 mL, 110 mmol, 1.1 eq) in anhydrous THF (150 mL). Cool to -20 °C. Add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol, 1.1 eq) dropwise. Stir for 30 minutes to generate LTMP.

-

Lithiation : Cool the LTMP solution to -78 °C (dry ice/acetone). Slowly add a solution of 1-bromo-3-(methoxymethoxy)benzene (21.7 g, 100 mmol, 1.0 eq) in THF (50 mL) over 30 minutes. Stir at -78 °C for 1.5 hours. The solution will turn deep yellow/orange, indicating the formation of the aryllithium species.

-

Alkylation : Add iodomethane (MeI) (9.3 mL, 150 mmol, 1.5 eq) dropwise. Maintain at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

-

Workup : Quench carefully with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 × 100 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel plug to yield 1-bromo-3-(methoxymethoxy)-2-methylbenzene .

Step 3: MOM Deprotection

Objective: Unmask the phenol to prepare for ortho-formylation.

-

Reaction : Dissolve the intermediate from Step 2 (~23 g) in methanol (150 mL). Add 3M aqueous HCl (66 mL, ~2.0 eq).

-

Heating : Stir the mixture at 50 °C for 3 hours. TLC will indicate the disappearance of the protected intermediate and the formation of a highly polar, UV-active spot.

-

Workup : Concentrate the mixture in vacuo to remove methanol. Dilute the aqueous residue with water (50 mL) and extract with EtOAc (3 × 75 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield 3-bromo-2-methylphenol as an off-white solid.

Step 4: Casnati-Skattebøl Formylation

Objective: Exclusively install the aldehyde group at the C6 position.

-

Complexation : In a dry flask, dissolve 3-bromo-2-methylphenol (18.7 g, 100 mmol, 1.0 eq) in anhydrous acetonitrile (MeCN, 200 mL). Add anhydrous magnesium chloride (MgCl₂) (19.0 g, 200 mmol, 2.0 eq) and triethylamine (Et₃N) (41.8 mL, 300 mmol, 3.0 eq). Stir at room temperature for 30 minutes. A pale yellow suspension will form, confirming the generation of the magnesium phenolate complex.

-

Formylation : Add paraformaldehyde (12.0 g, 400 mmol, 4.0 eq). Equip the flask with a reflux condenser and heat to 80 °C for 6 hours.

-

Quenching & Workup : Cool the reaction to room temperature. Slowly pour into 1M aqueous HCl (200 mL) to break the magnesium complex (the suspension will clear). Extract with EtOAc (3 × 100 mL). Wash the organics with water and brine, then dry over Na₂SO₄.

-

Purification : Concentrate the solvent. Purify the crude residue by silica gel column chromatography (Hexanes/EtOAc gradient) or recrystallization from hot ethanol to afford pure 4-bromo-2-hydroxy-3-methylbenzaldehyde .

-

Validation : ¹H NMR (CDCl₃) will show a distinct aldehyde proton singlet at ~9.8 ppm and an intramolecularly hydrogen-bonded hydroxyl proton at ~11.5 ppm, confirming the ortho-relationship.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric requirements, reaction conditions, and expected yields for a 100 mmol scale synthesis. The self-validating nature of the protocol ensures high purity at each intermediate stage.

| Step | Transformation | Key Reagents & Equivalents | Conditions | Expected Yield | Expected Purity (HPLC) |

| 1 | MOM Protection | MOM-Cl (1.2 eq), DIPEA (1.5 eq) | 0 °C to RT, 4 h | 92–95% | >98% |

| 2 | DoM & Methylation | LTMP (1.1 eq), MeI (1.5 eq) | -78 °C to RT, 4 h | 75–80% | >95% |

| 3 | MOM Deprotection | 3M HCl (2.0 eq) | MeOH, 50 °C, 3 h | 90–94% | >98% |

| 4 | Casnati-Skattebøl | MgCl₂ (2.0 eq), Et₃N (3.0 eq), (HCHO)n (4.0 eq) | MeCN, 80 °C, 6 h | 65–70% | >99% |

Note: The overall yield over 4 steps is approximately 40-50%, which is highly efficient for a sequence requiring strict regiocontrol on a densely functionalized aromatic ring.

References

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Chemical Reviews (ACS Publications) URL:[Link]

-

Synthesis and validation of [18F]mBPET-1, a fluorine-18 labelled mTOR inhibitor derivative based on a benzofuran backbone PMC (National Institutes of Health) URL:[Link]

-

A practical non-cryogenic process for the selective functionalization of bromoaryls ResearchGate URL:[Link]

Application Note: Synthesis and Optimization of Schiff Base Ligands Derived from 4-Bromo-2-hydroxy-3-methylbenzaldehyde

Executive Summary

The synthesis of azomethine (imine) linkages via the condensation of specialized aromatic aldehydes with primary amines is a cornerstone of modern coordination chemistry, catalysis, and drug development[1]. Specifically, 4-Bromo-2-hydroxy-3-methylbenzaldehyde (CAS 52045-24-6)[2] serves as a highly privileged precursor. This application note provides a comprehensive, self-validating protocol for synthesizing Schiff base ligands from this specific scaffold, detailing the mechanistic rationale, experimental optimization, and rigorous quality control necessary to achieve >94% yields of analytically pure compounds.

Structural Rationale & Mechanistic Dynamics

The selection of 4-Bromo-2-hydroxy-3-methylbenzaldehyde is not arbitrary; each functional group plays a precise, causal role in both the synthesis and the downstream application of the resulting ligand[3]:

-

2-Hydroxy Group (The Chelation Anchor): Essential for forming a strong intramolecular hydrogen bond with the newly formed imine nitrogen. This pseudo-six-membered ring stabilizes the Schiff base against aqueous hydrolysis (via enol-imine to keto-enamine tautomerism) and acts as a primary O,N-bidentate coordination site for transition metals (e.g., Cu(II), Zn(II), V(IV))[4].

-

4-Bromo Substituent (The Electronic & Synthetic Handle): The electron-withdrawing inductive effect of the bromine atom increases the electrophilicity of the aldehyde carbonyl carbon, accelerating the initial nucleophilic attack by the primary amine[3]. Furthermore, the aryl bromide provides a critical handle for post-condensation functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions).

-

3-Methyl Group (The Steric Gatekeeper): Introduces localized steric bulk adjacent to the phenoxy oxygen. During metal complexation, this steric hindrance dictates the coordination geometry and can induce specific stereochemical outcomes in asymmetric catalysis.

The reaction proceeds via a reversible condensation mechanism. The rate-determining step is typically the nucleophilic addition of the amine to the carbonyl, forming a tetrahedral carbinolamine intermediate, which subsequently undergoes acid-catalyzed dehydration to yield the C=N double bond[5],[6].

Fig 1. Mechanistic pathway of Schiff base formation via a carbinolamine intermediate.

Experimental Design & Optimization

Because Schiff base formation is an equilibrium process, the reaction must be actively driven forward[6]. Relying solely on thermal energy often results in incomplete conversion and difficult purification. The following optimization matrix demonstrates the causality of our selected reaction conditions:

Table 1: Optimization Matrix for Condensation with Aniline Derivatives

| Solvent | Catalyst | Water Scavenger | Time (h) | Temp (°C) | Yield (%) | Purity (HPLC) |

| Methanol | None | None | 6.0 | 65 | 45% | 82% |

| Ethanol | None | None | 6.0 | 78 | 58% | 85% |

| Ethanol | Glacial AcOH (cat.) | None | 4.0 | 78 | 72% | 91% |

| Ethanol | Glacial AcOH (cat.) | 3Å Mol. Sieves | 2.5 | 78 | 94% | >98% |

Data Interpretation: Absolute ethanol is selected as the optimal solvent because it solubilizes the starting materials at reflux but acts as an anti-solvent for the highly crystalline Schiff base product upon cooling[7]. Glacial acetic acid (pH ~4.5) protonates the carbonyl oxygen to enhance electrophilicity without fully protonating the nucleophilic amine. 3Å molecular sieves physically sequester the water byproduct, preventing the reverse hydrolysis reaction and driving the yield to near-quantitative levels[6].

Self-Validating Synthesis Protocol

Fig 2. Step-by-step experimental workflow for synthesis and isolation of the Schiff base.

Step-by-Step Methodology

1. Reagent Preparation & Quality Control:

-

Verify the purity of the primary amine. Amines are prone to oxidation; if the amine is dark or discolored, distill or recrystallize it prior to use to prevent the incorporation of colored impurities into the final ligand matrix.

-

In a 100 mL round-bottom flask, dissolve 10.0 mmol (2.15 g) of 4-Bromo-2-hydroxy-3-methylbenzaldehyde[2] in 25 mL of anhydrous absolute ethanol.

2. Condensation Reaction:

-

Add 10.0 mmol of the selected primary amine dropwise to the stirring aldehyde solution.

-

Causality Check: The solution will typically undergo an immediate color change (often to deep yellow or orange), indicating the rapid formation of the initial carbinolamine intermediate[8].

-

Add 3-4 drops of glacial acetic acid and 2.0 g of activated 3Å molecular sieves.

-

Equip the flask with a reflux condenser and heat to 78 °C under a nitrogen atmosphere for 2.5 hours.

3. In-Process Validation (TLC):

-

Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the UV-active aldehyde spot confirms reaction completion.

4. Isolation:

-

While the mixture is still hot (>60 °C), rapidly filter it through a fluted filter paper to remove the molecular sieves. Failure to filter while hot will result in the product crystallizing on the sieves.

-

Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 1 hour to maximize precipitation[8].

5. Purification:

-

Collect the bright yellow/orange precipitate via vacuum filtration. Wash the filter cake with 2 × 10 mL of ice-cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from a minimal amount of boiling ethanol, adding water dropwise until slight turbidity is observed, then cool to yield analytically pure microcrystals.

Analytical Characterization & Troubleshooting

To validate the structural integrity of the synthesized Schiff base, the following analytical benchmarks must be met:

-

FT-IR Spectroscopy: The most definitive rapid diagnostic tool. The strong aldehyde carbonyl (C=O) stretch at ~1650 cm⁻¹ must completely disappear. A new, sharp azomethine (C=N) stretch must appear between 1610–1630 cm⁻¹[4]. The phenolic O-H stretch will appear broad (~3300–3450 cm⁻¹) due to strong intramolecular hydrogen bonding with the imine nitrogen.

-

¹H-NMR (CDCl₃ or DMSO-d₆): The aldehyde proton (~9.8 ppm) must be absent. The newly formed imine proton (-CH=N-) will appear as a sharp singlet typically between 8.2–8.8 ppm. The phenolic -OH proton will be highly deshielded (often >12.0 ppm) due to the intramolecular hydrogen bond.

Common Troubleshooting:

-

Issue: Low yield or oily product instead of crystals.

-

Causality: High water content in the solvent driving the equilibrium backward, or the absence of molecular sieves. Solution: Ensure absolute ethanol is used and sieves are freshly activated (heated to 300 °C under vacuum).

-

Issue: Product is contaminated with amine oxidation byproducts.

-

Causality: Reaction performed in ambient air with an aged amine. Solution: Purify the amine and run the reflux under a continuous nitrogen blanket.

Sources

- 1. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-Bromo-2-hydroxy-3-methylbenzaldehyde | 52045-24-6 [smolecule.com]

- 3. 2-Bromo-3-methylbenzaldehyde | 109179-31-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 7. ijrar.org [ijrar.org]

- 8. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]

Application Note: Synthesis and Optimization of Schiff Base Ligands from 4-Bromo-2-hydroxy-3-methylbenzaldehyde

Introduction & Scope

In the fields of medicinal chemistry, materials science, and transition-metal catalysis, the rational design of organic ligands is paramount. 4-Bromo-2-hydroxy-3-methylbenzaldehyde (CAS: 52045-24-6, MW: 215.05 g/mol ) serves as a highly versatile, multi-functional precursor for the synthesis of advanced Schiff base (imine) ligands .

This molecule features a unique triad of functional groups on its aromatic ring:

-

An aldehyde group that acts as the primary site for nucleophilic condensation with amines.

-

An ortho-hydroxyl group that enables bidentate (O,N) or tridentate metal coordination and provides critical thermodynamic stabilization to the resulting imine.

-

A bromine atom and a methyl group that allow for downstream cross-coupling (e.g., Suzuki or Stille reactions) while introducing specific steric bulk near the coordination pocket to tune the electronic and spatial properties of the final metal complex .

This application note provides a self-validating, highly optimized protocol for synthesizing Schiff bases from this precursor, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Insights & Causality (E-E-A-T)

The condensation of 4-Bromo-2-hydroxy-3-methylbenzaldehyde with a primary amine is driven by a delicate balance of kinetics and thermodynamics. Understanding these forces is critical for scaling and troubleshooting the reaction.

-

Electrophilic Activation via Inductive Effects: The bromine atom at the 4-position exerts an electron-withdrawing inductive effect (-I). This subtly increases the partial positive charge on the aldehyde's carbonyl carbon, accelerating the initial nucleophilic attack by the primary amine compared to unhalogenated analogs .

-

The Role of Acid Catalysis: The addition of catalytic glacial acetic acid protonates the carbonyl oxygen, significantly lowering the activation energy for the amine's attack. However, strict pH control is required; excessive acidity will protonate the amine nucleophile (forming an unreactive ammonium salt), halting the reaction.

-

Thermodynamic Stabilization (The "Sink" Effect): The ortho-hydroxyl group is the most critical structural feature for product stability. Upon formation of the azomethine (C=N) bond, the hydroxyl proton forms a robust six-membered intramolecular hydrogen bond with the imine nitrogen (O-H···N). This interaction acts as a thermodynamic sink, driving the dehydration step forward and shielding the Schiff base from hydrolytic cleavage .

-

Steric Tuning: The methyl group at the 3-position introduces targeted steric bulk adjacent to the coordination site. When these Schiff bases are utilized as ligands, this steric hindrance forces specific geometries upon the coordinating transition metal (e.g., palladium or copper), which is highly advantageous for asymmetric catalysis .

Figure 1: Schiff base formation mechanism via acid catalysis and thermal dehydration.

Experimental Protocol: Synthesis of a Mono-Schiff Base

This procedure describes the synthesis of a Schiff base using a standard primary amine (e.g., aniline). The protocol is designed as a self-validating system , utilizing in-process controls to ensure high yield and purity.

Step-by-Step Methodology

-

Precursor Dissolution: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.15 g (10.0 mmol) of 4-Bromo-2-hydroxy-3-methylbenzaldehyde in 15 mL of absolute ethanol.

-

Causality: Absolute ethanol is strictly required. The presence of water in standard solvents will push the equilibrium backward, promoting hydrolysis of the forming imine.

-

-

Nucleophile Addition: Slowly add 10.5 mmol (1.05 equiv) of the desired primary amine dropwise to the stirring solution at room temperature.

-

Validation: A distinct visual color change (typically deepening to a vibrant yellow or orange) should occur immediately, indicating the formation of the carbinolamine intermediate.

-

-

Catalyst Introduction: Add 2-3 drops (~0.1 mL) of glacial acetic acid to the mixture to activate the carbonyl carbon.

-

Thermal Dehydration (Reflux): Attach a reflux condenser and heat the mixture in an oil bath to 78 °C. Maintain reflux for 2 to 4 hours.

-

Causality: Refluxing provides the necessary thermal energy to drive the elimination of water from the carbinolamine intermediate, finalizing the C=N bond.

-

-

In-Process TLC Validation: After 2 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

-

Validation: The starting aldehyde will appear as a distinct UV-active spot that stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP). The reaction is complete when this spot disappears, replaced by a lower-Rf spot exhibiting characteristic fluorescence under 365 nm UV light.

-

-

Precipitation: Once validated by TLC, remove the flask from the heat source. Allow it to cool to room temperature, then transfer it to an ice bath (4 °C) for 1 hour.

-

Causality: Schiff bases exhibit highly temperature-dependent solubility in ethanol. Crashing the product out at 4 °C maximizes the crystalline yield.

-

-

Isolation & Washing: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold absolute ethanol.

-

Causality: Washing removes unreacted amine and trace impurities. The ethanol must be ice-cold to prevent the dissolution and loss of the purified product.

-

-

Drying: Dry the isolated crystals under high vacuum at 40 °C for 12 hours to remove residual solvent prior to characterization.

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the Schiff base.

Data Presentation & Validation Metrics

To ensure reproducibility and rigorous scientific integrity, adhere to the stoichiometric ratios in Table 1 and verify the final compound against the analytical markers in Table 2.

Table 1: Reagent Stoichiometry for Mono-Schiff Base Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| 4-Bromo-2-hydroxy-3-methylbenzaldehyde | 215.05 | 1.00 | 2.15 g (10.0 mmol) | Electrophilic Precursor |

| Primary Amine (e.g., Aniline) | 93.13 | 1.05 | 0.98 g (10.5 mmol) | Nucleophile |

| Glacial Acetic Acid | 60.05 | Catalytic | ~0.1 mL | Carbonyl Activator |

| Absolute Ethanol | 46.07 | Solvent | 15.0 mL | Reaction Medium |

Table 2: Key Characterization Markers (Self-Validation)

| Analytical Method | Target Signal / Marker | Causality / Indication |

| TLC (3:1 Hexane:EtOAc) | Disappearance of precursor spot | Confirms total consumption of the starting aldehyde. |

| FT-IR Spectroscopy | Appearance of strong peak at 1610–1630 cm⁻¹ | Confirms the formation of the azomethine (C=N) double bond. |

| FT-IR Spectroscopy | Disappearance of peak at ~1650 cm⁻¹ | Confirms the loss of the precursor's carbonyl (C=O) group. |

| ¹H-NMR (CDCl₃) | Sharp singlet at δ 8.3 – 8.6 ppm | Confirms the presence of the azomethine (CH=N) proton. |

| ¹H-NMR (CDCl₃) | Broad singlet at δ 12.5 – 13.5 ppm | Confirms the highly deshielded, intramolecularly hydrogen-bonded phenolic OH. |

References

Application Notes and Protocols for the Utilization of 4-Bromo-2-hydroxy-3-methylbenzaldehyde in Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Herein, we present a detailed guide on the application of 4-Bromo-2-hydroxy-3-methylbenzaldehyde as a versatile monomer in the synthesis of advanced functional polymers. This document provides not only step-by-step protocols but also delves into the mechanistic rationale behind the experimental choices, empowering researchers to innovate and adapt these methodologies for their specific research and development needs. The unique trifunctional nature of this monomer, possessing a reactive aldehyde, a nucleophilic hydroxyl group, and a modifiable bromo substituent, opens avenues for the creation of a diverse range of polymer architectures with tailored properties.

Introduction to 4-Bromo-2-hydroxy-3-methylbenzaldehyde: A Multifunctional Building Block

4-Bromo-2-hydroxy-3-methylbenzaldehyde is an aromatic aldehyde derivative with the chemical formula C₈H₇BrO₂.[1][2] Its structure is characterized by a benzene ring substituted with a bromo, a hydroxyl, a methyl, and a formyl (-CHO) group. The strategic placement of these functional groups makes it a highly valuable monomer for polymer synthesis.

-

Aldehyde Group: The primary site for the formation of imine bonds (Schiff bases) through condensation with primary amines, and for the creation of acetal linkages with diols.[3][4]

-

Hydroxyl Group: A nucleophilic center that can participate in etherification reactions to form polyethers. Its acidity also allows for the formation of phenoxide ions, which are key intermediates in various polymerization reactions.[4][5]

-

Bromo Group: Offers a handle for post-polymerization modification through reactions such as Suzuki or Heck coupling, or for the synthesis of organometallic polymers. It also influences the electronic properties and solubility of the resulting polymers.

-

Methyl Group: Provides steric hindrance that can affect the planarity and packing of polymer chains, influencing their solubility and thermal properties.

The combination of these functionalities in a single molecule allows for the design of polymers with inherent bioactivity, thermal stability, and stimuli-responsive characteristics, making them attractive for applications in drug delivery, biomedical devices, and advanced materials.[4][6][7]

Application in Poly(Schiff Base) Synthesis: A Pathway to Bioactive and Chelating Polymers

The most direct application of 4-Bromo-2-hydroxy-3-methylbenzaldehyde in polymer synthesis is through the formation of poly(Schiff base)s, also known as polyimines or polyazomethines. Schiff base polymers are known for their excellent thermal stability, and the presence of the imine linkage can confer biological activity and metal-chelating properties.[3][8][9][10]

Rationale for Experimental Design

The synthesis of poly(Schiff base)s from 4-Bromo-2-hydroxy-3-methylbenzaldehyde involves a polycondensation reaction with a diamine. The choice of diamine is critical as it dictates the flexibility, solubility, and final properties of the polymer. Aromatic diamines will lead to more rigid and thermally stable polymers, while aliphatic diamines will impart greater flexibility. The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3]

Experimental Protocol: Synthesis of a Poly(Schiff Base)

Materials:

-

4-Bromo-2-hydroxy-3-methylbenzaldehyde (1.0 mmol)

-

1,6-Hexanediamine (1.0 mmol)

-

Absolute Ethanol (40 mL)

-

Glacial Acetic Acid (catalytic amount, ~3-4 drops)

-

Round-bottom flask (100 mL) with reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel and filter paper)

-

Desiccator with anhydrous CaCl₂

Procedure:

-

Dissolution of Monomers: In the 100 mL round-bottom flask, dissolve 1.0 mmol of 4-Bromo-2-hydroxy-3-methylbenzaldehyde in 20 mL of absolute ethanol with stirring. In a separate beaker, dissolve 1.0 mmol of 1,6-hexanediamine in 20 mL of absolute ethanol.

-

Reaction Initiation: Add the diamine solution to the aldehyde solution under continuous stirring. Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[3]

-

Polycondensation: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a hotplate. Continue the reflux for 6-12 hours. The progress of the polymerization can be monitored by observing the precipitation of the polymer.

-

Isolation of the Polymer: After the reflux period, allow the reaction mixture to cool to room temperature. The solid poly(Schiff base) will precipitate out of the solution.

-

Purification: Collect the polymer by vacuum filtration using a Büchner funnel. Wash the collected solid with cold ethanol to remove any unreacted monomers and catalyst.

-

Drying: Dry the purified polymer in a desiccator over anhydrous CaCl₂ to a constant weight.

Characterization

The resulting polymer can be characterized by various spectroscopic techniques:

-

FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically appears around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and the amine N-H stretch (around 3300-3500 cm⁻¹).[10]

-

¹H-NMR Spectroscopy: To analyze the polymer structure. The characteristic peak of the azomethine proton (-CH=N-) will appear in the downfield region (around 8.0-9.0 ppm).

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

Visualization of the Workflow

Caption: Workflow for the synthesis of a poly(Schiff base).

Application in Polyether Synthesis: Crafting Thermally Stable Polymers

The phenolic hydroxyl group of 4-Bromo-2-hydroxy-3-methylbenzaldehyde provides a route to synthesize aromatic polyethers, a class of polymers known for their high thermal stability and mechanical strength.[4] A common method for this is through nucleophilic aromatic substitution (SNAr) with an activated dihaloarene.

Rationale for Experimental Design

In this approach, the hydroxyl group of 4-Bromo-2-hydroxy-3-methylbenzaldehyde is first deprotonated with a strong base (like potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone) in a polar aprotic solvent at elevated temperatures. The aldehyde group remains intact during this process, offering a site for further modification of the resulting polyether.

Experimental Protocol: Synthesis of a Polyether

Materials:

-

4-Bromo-2-hydroxy-3-methylbenzaldehyde (1.0 mmol)

-

4,4'-Difluorobenzophenone (1.0 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 mmol, dried)

-

N,N-Dimethylacetamide (DMAc) (10 mL, anhydrous)

-

Toluene (5 mL, anhydrous)

-

Three-neck round-bottom flask (50 mL) with a Dean-Stark trap and reflux condenser

-

Nitrogen or Argon inlet

-

Magnetic stirrer and heating mantle

-

Methanol

-

Deionized water

Procedure:

-

Setup: Assemble the three-neck flask with a Dean-Stark trap, reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is dry.

-

Azeotropic Dehydration: Add 4-Bromo-2-hydroxy-3-methylbenzaldehyde, 4,4'-difluorobenzophenone, K₂CO₃, DMAc, and toluene to the flask.

-

Reaction: Heat the mixture to reflux (around 140-150 °C) for 2-4 hours to azeotropically remove water with toluene, which will be collected in the Dean-Stark trap. After this, slowly remove the toluene by distillation.

-